Cefpodoxime proxetil

Catalog No.
S523115
CAS No.
87239-81-4
M.F
C21H27N5O9S2
M. Wt
557.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cefpodoxime proxetil

CAS Number

87239-81-4

Product Name

Cefpodoxime proxetil

IUPAC Name

1-propan-2-yloxycarbonyloxyethyl 7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

Molecular Formula

C21H27N5O9S2

Molecular Weight

557.6 g/mol

InChI

InChI=1S/C21H27N5O9S2/c1-9(2)33-21(30)35-10(3)34-19(29)15-11(6-31-4)7-36-18-14(17(28)26(15)18)24-16(27)13(25-32-5)12-8-37-20(22)23-12/h8-10,14,18H,6-7H2,1-5H3,(H2,22,23)(H,24,27)/b25-13-

InChI Key

LTINZAODLRIQIX-ZFEISNGRSA-N

SMILES

CC(C)OC(=O)OC(C)OC(=O)C1=C(CSC2N1C(=O)C2NC(=O)C(=NOC)C3=CSC(=N3)N)COC

Solubility

Soluble in DMSO, not in water

Synonyms

1-(isopropoxycarbonyloxy)ethyl-7-(2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetamido)-3-methoxymethyl-8-oxo-5-thia-1-azabicyclo(4,2,0)-oct-2-ene-2-carboxylate, cefpodoxime proxetil, cephalosporin 807, CS 807, CS-807, Doxef, U 76252, U-76,252, Vantin

Canonical SMILES

CC(C)OC(=O)OC(C)OC(=O)C1=C(CSC2N1C(=O)C2NC(=O)C(=NOC)C3=CSC(=N3)N)COC

Isomeric SMILES

CC(C)OC(=O)OC(C)OC(=O)C1=C(CS[C@H]2N1C(=O)[C@H]2NC(=O)/C(=N/OC)/C3=CSC(=N3)N)COC

Description

The exact mass of the compound Cefpodoxime proxetil is 557.12502 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 759161. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - beta-Lactams - Cephalosporins - Cephacetrile - Cefotaxime - Supplementary Records. It belongs to the ontological category of cephalosporin in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Cefpodoxime proxetil is a third-generation cephalosporin antibiotic []. It is an orally administered prodrug that is converted to its active form, cefpodoxime, after absorption in the gastrointestinal tract []. Cephalosporins are a class of broad-spectrum antibiotics derived from a fungus. They are significant in scientific research due to their effectiveness against a wide range of bacterial infections and their role in developing new antimicrobial therapies.


Molecular Structure Analysis

Cefpodoxime proxetil possesses a complex molecular structure containing several key features:

  • Cephalosporin nucleus: The core structure is a beta-lactam ring fused with a dihydrothiazine ring, essential for its antibacterial activity [].
  • Ester group: An isopropoxycarbonyloxy group attached to the cephalosporin nucleus renders cefpodoxime proxetil a prodrug, facilitating oral administration [].
  • Methoxyimino group: This group contributes to the antibacterial activity by binding to penicillin-binding proteins (PBPs) in bacteria [].

The overall structure allows cefpodoxime proxetil to interact with bacterial enzymes involved in cell wall synthesis, ultimately inhibiting bacterial growth [].


Chemical Reactions Analysis

  • Conversion to cefpodoxime: Cefpodoxime proxetil undergoes de-esterification by enzymes in the intestinal mucosa, converting it to the active form, cefpodoxime [].
Cefpodoxime proxetil + H2O -> Cefpodoxime + Isopropyl alcohol
  • Mechanism of action: Cefpodoxime binds to PBPs, essential enzymes in bacterial cell wall synthesis. This binding prevents the formation of a proper cell wall, leading to bacterial cell death [].

Physical And Chemical Properties Analysis

  • Melting point: 119 °C (Cefpodoxime) []
  • Boiling point: Not available (Decomposes before boiling)
  • Solubility: Slightly soluble in water, freely soluble in dilute acids and dimethylformamide []
  • pKa: 6.5 (Cefpodoxime) []

As mentioned earlier, cefpodoxime (the active form) disrupts bacterial cell wall synthesis by binding to PBPs. These enzymes are responsible for cross-linking peptidoglycan chains, a crucial component of the bacterial cell wall. By inhibiting PBPs, cefpodoxime prevents the formation of a strong and rigid cell wall, leading to cell death [].

  • General side effects: Cefpodoxime proxetil is generally well-tolerated, but common side effects include diarrhea, nausea, and vomiting [].
  • Allergy: People with allergies to penicillin or other cephalosporins may experience allergic reactions to cefpodoxime proxetil [].
  • Drug interactions: Cefpodoxime proxetil can interact with other medications, such as antacids and blood thinners. It is crucial to inform your doctor about all medications you are taking before starting cefpodoxime proxetil treatment [].

Antimicrobial Activity

  • Understanding its spectrum of action

    Research is ongoing to define the exact range of bacteria susceptible to cefpodoxime proxetil. This helps determine which infections it can effectively treat and informs decisions about appropriate antibiotic use to prevent resistance. [Source: National Institutes of Health. Cefpodoxime Proxetil. [cited Available from]

  • Combating bacterial resistance

    A significant area of research focuses on how cefpodoxime proxetil behaves against bacteria developing resistance to other antibiotics. Studies investigate its effectiveness against strains resistant to penicillin and other cephalosporins. [Source: European Centre for Disease Prevention and Control. Antimicrobial resistance in Europe 2020. [cited Available from]

Pharmacokinetic and Pharmacodynamic Properties

  • Optimizing treatment regimens

    Research is conducted to understand how cefpodoxime proxetil is absorbed, distributed, metabolized, and eliminated by the body. This knowledge helps design optimal dosing schedules to ensure effective concentrations reach the site of infection for a sufficient duration. [Source: British Journal of Clinical Pharmacology. The pharmacokinetics and pharmacodynamics of cefpodoxime proxetil. [cited Available from: ]

  • Special considerations in different populations

    Research explores how factors like age, weight, and kidney function affect the way the body handles cefpodoxime proxetil. This information helps determine safe and effective dosing in children, elderly patients, and those with kidney problems. [Source: Journal of Antimicrobial Chemotherapy. Population pharmacokinetics of cefpodoxime proxetil in children. [cited Available from: ]

Clinical Applications beyond standard use

  • Evaluation in specific infections

    Studies investigate the efficacy of cefpodoxime proxetil in treating specific types of infections, such as community-acquired pneumonia, uncomplicated urinary tract infections, and skin and soft tissue infections. This helps determine its role compared to other antibiotics for these conditions. [Source: International Journal of Antimicrobial Agents. Cefpodoxime proxetil for the treatment of community-acquired pneumonia in adults: a review of the literature. [cited Available from: ]

  • Exploring combination therapy

    Research explores the potential benefits of combining cefpodoxime proxetil with other antibiotics to treat complex infections or those caused by multi-drug resistant bacteria. [Source: Clinical Microbiology Reviews. New beta-lactamase inhibitors: a review. [cited Available from: ]

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

0.6

Exact Mass

557.12502

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H317 (50%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Cefpodoxime Proxetil is a third generation semi-synthetic cephalosporin and a beta-lactam antibiotic with bactericidal activity. Cefpodoxime's effect is dependent on its binding to penicillin-binding proteins (PBPs) located in the bacterial cytoplasmic membrane. Binding results in the inhibition of the transpeptidase enzymes, thereby preventing cross-linking of the pentaglycine bridge with the fourth residue of the pentapeptide and interrupting consequent synthesis of peptidoglycan chains. As a result, cefpodoxime inhibits bacterial septum and cell wall synthesis formation.

MeSH Pharmacological Classification

Anti-Bacterial Agents

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

87239-81-4

Wikipedia

Cefpodoxime proxetil

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Li J, Zhang D, Hu C. Characterization of impurities in cefpodoxime proxetil
2: Mujtaba A, Ali M, Kohli K. Formulation of extended release cefpodoxime
3: Patil SH, Talele GS. Natural gum as mucoadhesive controlled release carriers:
4: Ahmed S, Abdel-Wadood HM, Mohamed NA. Highly sensitive and selective
5: Bajaj A, Rao MR, Khole I, Munjapara G. Self-nanoemulsifying drug delivery
6: Yadav SK, Agrawal B, Goyal RN. AuNPs-poly-DAN modified pyrolytic graphite
7: Yilmaz H, Bilgiç MA, Bavbek N, Akçay A. Cefpodoxime proxetil-related hemolysis
8: Dubala A, Nagarajan JS, Vimal CS, George R. Simultaneous quantification of
9: Acharya DR, Patel DB. Development and Validation of RP-HPLC Method for
10: Kothadiya A. A multicentric, open label, randomised, postmarketing efficacy
11: Asnani G, Jadhav K, Dhamecha D, Sankh A, Patil M. Development and validation
12: Gundogdu E, Koksal C, Karasulu E. Comparison of cefpodoxime proxetil release
13: Jain P, Chaudhari A, Bang A, Surana S. Validated stability-indicating
14: Rote AR, Kande SK. Development of HPTLC method for determination of
15: Kumar V, Madabushi R, Lucchesi MB, Derendorf H. Pharmacokinetics of
16: Mujeeb MA, Pardeshi ML. Pharmacokinetics of cefpodoxime proxetil with special
17: Sharma A, Keservani R, Dadarwal S, Choudhary Y, Ramteke S. Formulation and in
18: Papich MG, Davis JL, Floerchinger AM. Pharmacokinetics, protein binding, and
19: Khan F, Katara R, Ramteke S. Enhancement of bioavailability of cefpodoxime
20: Gao Y, Qian S, Zhang J. Physicochemical and pharmacokinetic characterization

Explore Compound Types